5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide
Description
5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide is a synthetic organic compound that features a bromine atom, a thiophene ring, a cyclopropyl group, and a furan ring
Properties
IUPAC Name |
5-bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c14-11-2-1-10(17-11)12(16)15-8-13(4-5-13)9-3-6-18-7-9/h1-3,6-7H,4-5,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWVLBCBXGVKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=C(O2)Br)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur-containing reagents.
Bromination: The bromine atom is introduced via a bromination reaction, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share the bromine and carboxamide functional groups but differ in the core structure.
Thiophene derivatives: Compounds containing the thiophene ring, such as 2,5-dimethylthiophene, exhibit similar chemical properties.
Uniqueness
5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide is unique due to its combination of a bromine atom, thiophene ring, cyclopropyl group, and furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₄BrN₂O₂S
- Molecular Weight : 364.26 g/mol
- CAS Number : 2415527-19-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of furan derivatives, including this compound. In vitro assays demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HT-29 | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary tests indicate effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of this compound is thought to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
- Signal Transduction Pathways : Modulation of pathways such as MAPK and PI3K/Akt may contribute to its anticancer effects.
Case Studies
-
Study on Anticancer Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various furan derivatives, including our compound. Results indicated significant reductions in tumor growth in xenograft models when treated with this compound compared to controls . -
Antimicrobial Assessment :
In a recent publication, researchers tested the antimicrobial efficacy of several furan derivatives against clinical isolates. The study found that this compound had notable activity against resistant strains of E. coli, suggesting its potential use in treating infections caused by multidrug-resistant bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide?
- Methodological Answer : Synthesis typically involves coupling a brominated furan-2-carboxylic acid derivative with a cyclopropane-containing amine precursor. Polar aprotic solvents (e.g., DMF, DMSO) are used to facilitate amide bond formation via activation with carbodiimides (e.g., EDC/HOBt) . Key parameters include:
- Temperature : 0–25°C to minimize side reactions.
- Reaction Time : 12–24 hours for complete conversion.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Q. How can structural elucidation of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify substituent positions (e.g., cyclopropyl methyl group at δ 1.2–1.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] and isotopic pattern consistent with bromine (1:1 ratio for Br/Br) .
- X-ray Crystallography : Resolve cyclopropane ring geometry and intermolecular interactions in the solid state .
Q. What are the solubility and stability profiles of this compound under different experimental conditions?
- Methodological Answer :
- Solubility : Soluble in DMSO (>10 mM), moderately soluble in ethanol, and poorly soluble in aqueous buffers. Pre-solubilize in DMSO for biological assays .
- Stability : Degrades under prolonged UV light or acidic conditions (pH < 4). Store at –20°C in inert atmosphere to prevent oxidation of the thiophene moiety .
Advanced Research Questions
Q. How can researchers investigate the electronic effects of the bromine atom and cyclopropyl group on reactivity?
- Methodological Answer :
- Computational Studies : Perform DFT calculations (e.g., Gaussian 09) to analyze electron density maps, HOMO-LUMO gaps, and partial charges. The bromine atom acts as an electron-withdrawing group, while the cyclopropane introduces ring strain and electron donation .
- Experimental Probes : Compare reaction kinetics (e.g., nucleophilic substitution rates) with non-brominated analogs or cyclopropane-free derivatives .
Q. What strategies are recommended for resolving contradictions in biological activity data across assays?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media to avoid protein binding artifacts) .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid metabolism in certain models .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in different cellular contexts .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Analog Synthesis : Replace the bromine with other halogens (Cl, I) or modify the cyclopropane to a bicyclic system.
- Biological Testing : Screen analogs against a panel of kinases or GPCRs linked to therapeutic hypotheses (e.g., cancer, inflammation) .
- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with IC values .
Q. What in vitro and in vivo models are suitable for evaluating its mechanism of action?
- Methodological Answer :
- In Vitro :
- Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., kinases, proteases) .
- Cell Viability : MTT assays in cancer cell lines (e.g., MCF-7, A549) with caspase-3/7 activation as an apoptosis marker .
- In Vivo :
- Pharmacokinetics : Administer via intraperitoneal injection (5–10 mg/kg) in rodents; measure plasma half-life using LC-MS .
- Efficacy Models : Xenograft tumors for oncology studies or LPS-induced inflammation models for immunology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
